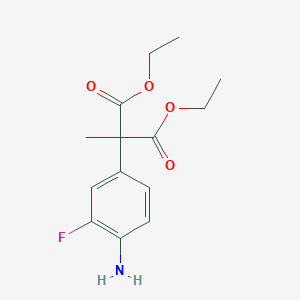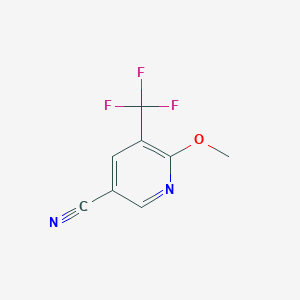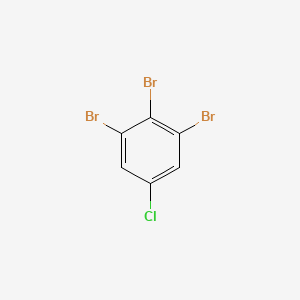
1,2,3-Tribromo-5-chlorobenzene
説明
1,2,3-Tribromo-5-chlorobenzene is a chemical compound with the molecular weight of 349.24500 . It is a derivative of benzene, where three hydrogen atoms are substituted by bromine and one hydrogen atom is substituted by chlorine .
Physical And Chemical Properties Analysis
1,2,3-Tribromo-5-chlorobenzene has a boiling point of 308.014°C at 760 mmHg . Other physical and chemical properties are not widely documented.科学的研究の応用
Synthesis of Organometallic Derivatives
1,2,3-Tribromo-5-chlorobenzene is utilized in the synthesis of organometallic derivatives. For example, it can react with trimethylstannyl sodium to yield polystannylated benzene derivatives. These derivatives can be further converted into tris- and tetrakis(chloromercurio)benzenes, as demonstrated in a study where the crystal structure of 1,3,5-tris(chloromercurio)benzene was determined through X-ray crystallography (Rot et al., 2000).
Environmental Impact and Biodegradation
Chlorobenzenes, including 1,2,3-Tribromo-5-chlorobenzene, are recognized as persistent environmental contaminants. Their biodegradation was observed under anaerobic conditions by bacteria capable of reductive dechlorination, leading to the formation of less chlorinated benzenes, which can subsequently be mineralized by aerobic bacteria. This process indicates a potential biological method for environmental remediation of chlorobenzenes (Adrian et al., 2000).
Catalytic Oxidation Studies
Studies on catalytic oxidation of chlorinated benzenes have been conducted to understand their behavior under different conditions. For instance, the oxidation of 1,3,5-trichlorobenzene was investigated using V2O5/TiO2 catalysts. The findings provide insights into the molecular structural properties affecting oxidation rates and the role of chlorine in influencing the active sites of the catalysts (Wang et al., 2015).
Electrochemical Studies
Electrochemical studies have explored the reduction behavior of halobenzenes, including 1,2,3-Tribromo-5-chlorobenzene. These studies provide insights into the electrochemical properties and potential applications in various fields (Mubarak & Peters, 1997).
特性
IUPAC Name |
1,2,3-tribromo-5-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3Cl/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFJEPXOSKOCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504931 | |
| Record name | 1,2,3-Tribromo-5-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tribromo-5-chlorobenzene | |
CAS RN |
3460-25-1 | |
| Record name | 1,2,3-Tribromo-5-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



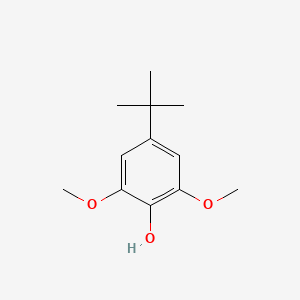
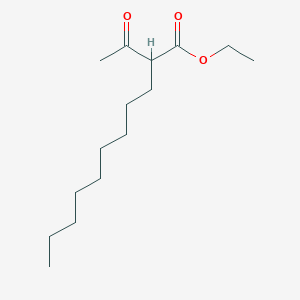
![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)
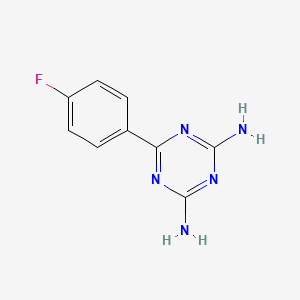
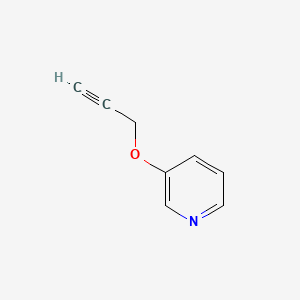
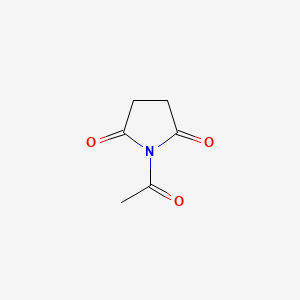
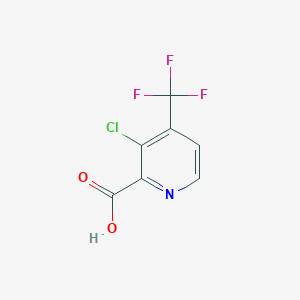
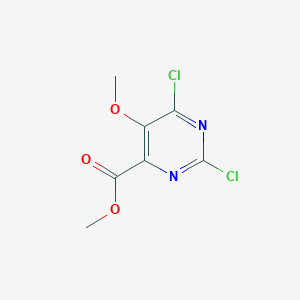
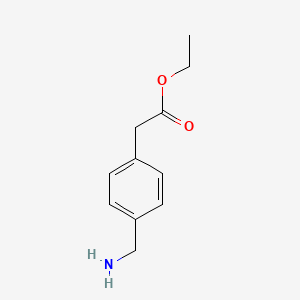
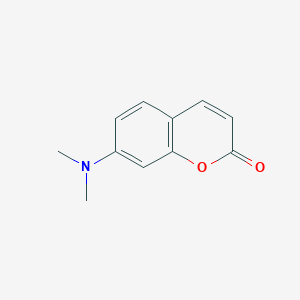
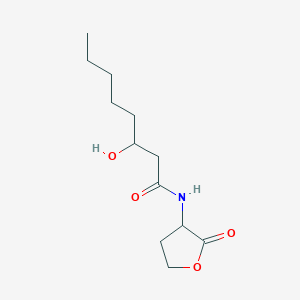
![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)
